molecular formula C19H20ClNO2 B5295643 1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one

1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one

Cat. No. B5295643
M. Wt: 329.8 g/mol
InChI Key: UKQGYBDBAUEVFE-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one, also known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound is a potent agonist of the cannabinoid receptors CB1 and CB2, which are responsible for mediating the effects of endocannabinoids in the body.

Mechanism of Action

1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one exerts its effects by binding to the CB1 and CB2 receptors in the body. These receptors are part of the endocannabinoid system, which plays a role in regulating a wide range of physiological processes, including pain, inflammation, and neuronal function. By binding to these receptors, 1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one can modulate the activity of the endocannabinoid system, leading to its therapeutic effects.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one has been shown to have a range of biochemical and physiological effects in the body. It can modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, leading to its analgesic and neuroprotective effects. Additionally, 1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one can modulate the activity of immune cells, leading to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one has several advantages for lab experiments, including its potency, selectivity for the CB1 and CB2 receptors, and ability to cross the blood-brain barrier. However, it also has some limitations, including its relatively short half-life and potential for inducing tolerance and dependence.

Future Directions

There are several future directions for research on 1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one. One area of interest is the development of novel analogs that may have improved therapeutic properties, such as increased potency or selectivity for specific receptor subtypes. Additionally, further research is needed to understand the long-term effects of 1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one on the endocannabinoid system and its potential for inducing tolerance and dependence. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one in humans for the treatment of various diseases.

Synthesis Methods

1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one can be synthesized using a multi-step process that involves the reaction of various reagents and solvents. The synthesis typically begins with the reaction of 4-chlorobenzaldehyde with propyl magnesium bromide to form 4-propoxybenzyl alcohol. This intermediate is then reacted with 4-chloroaniline to form the corresponding amine. The final step involves the reaction of the amine with 3-bromo-1-(4-chlorophenyl)prop-2-en-1-one to form 1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one.

Scientific Research Applications

1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to have potent analgesic effects in animal models of acute and chronic pain, as well as anti-inflammatory effects in models of inflammation. Additionally, 1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one has been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-(4-propoxyanilino)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO2/c1-3-12-23-18-10-8-17(9-11-18)21-14(2)13-19(22)15-4-6-16(20)7-5-15/h4-11,13,21H,3,12H2,1-2H3/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQGYBDBAUEVFE-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=CC(=O)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)N/C(=C/C(=O)C2=CC=C(C=C2)Cl)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-chlorophenyl)-3-(4-propoxyanilino)but-2-en-1-one

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